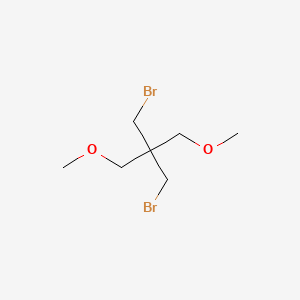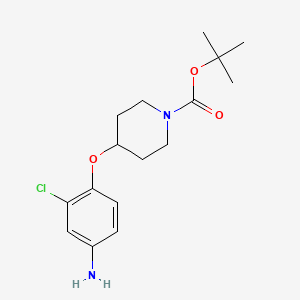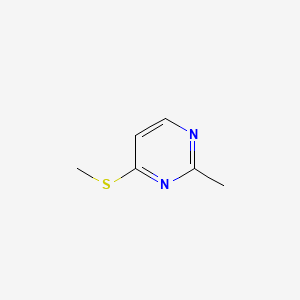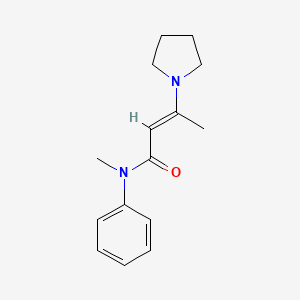![molecular formula C15H18ClF3N6O B3126777 1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea CAS No. 337920-18-0](/img/structure/B3126777.png)
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Vue d'ensemble
Description
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea is a useful research compound. Its molecular formula is C15H18ClF3N6O and its molecular weight is 390.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Biosensors and Environmental Monitoring
Recent advances in biosensors for detecting and quantifying urea concentration highlight the critical importance of urea in various fields such as medical diagnostics, environmental monitoring, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor element, and their development involves the use of nanoparticles, conducting polymers, and carbon materials. These biosensors have applications in detecting urea levels in the human body, which is crucial for diagnosing health conditions related to nitrogen metabolism, as well as in monitoring urea concentration in environmental and agricultural settings (S. Botewad et al., 2021).
Agricultural Applications and Environmental Impact
The environmental impact of urea, particularly as a nitrogen fertilizer, and strategies to mitigate its negative effects have been extensively reviewed. Research on urease and nitrification inhibitors, such as n-(N-butyl) thiophosphoric triamide (NBPT), has shown promise in reducing ammonia loss from urea and decreasing greenhouse gas emissions, which is vital for sustainable agriculture practices and environmental protection (Aishwarya Ray et al., 2020).
Medical and Pharmaceutical Research
Urea derivatives, including urease inhibitors, have potential applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various urease inhibitors, including hydroxamic acids, phosphoramidates, and urea derivatives, highlights the potential of these compounds in developing new treatments for infections associated with urease-producing bacteria (Paulina Kosikowska & Łukasz Berlicki, 2011).
Hydrogen Storage and Energy Supply
Urea has been investigated as a hydrogen carrier for fuel cell power, leveraging its abundance, stability, and non-toxicity. This research focuses on the feasibility of using urea as a sustainable source of hydrogen, exploring methods for hydrogen generation from urea and its potential applications in energy storage and supply (A. Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N6O/c1-14(2,3)23-13(26)22-11(5-6-20)24-25(4)12-10(16)7-9(8-21-12)15(17,18)19/h5,7-8,24H,1-4H3,(H2,22,23,26)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRNVBCFYOWMH-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=CC#N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N/C(=C\C#N)/NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)






![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)

![2-{[methoxy(methyl)amino]methylene}-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3126796.png)